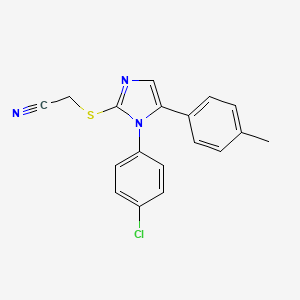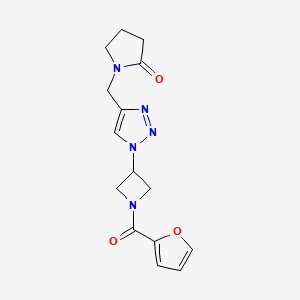
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. It was first discovered by Pfizer in 2003 and has since been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.
Mecanismo De Acción
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide works by selectively inhibiting the JAK family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking JAK activity, N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide can effectively reduce inflammation and modulate immune responses.
Biochemical and Physiological Effects
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide has been shown to effectively reduce inflammation and improve disease symptoms in preclinical and clinical studies. It has also been shown to modulate immune responses and reduce the activity of various cytokines and growth factors involved in autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide is its selectivity for JAK inhibition, which can minimize off-target effects and reduce the risk of adverse events. However, its potency and efficacy may vary depending on the disease and patient population. Additionally, its long-term safety and potential side effects are still being evaluated in ongoing clinical trials.
Direcciones Futuras
Future research on N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide could focus on its potential therapeutic applications in other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Additionally, further studies could investigate its efficacy and safety in combination with other therapies, such as biologic agents and immunomodulators. Finally, ongoing research could also explore the potential use of N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide in personalized medicine, where patients could be stratified based on their disease subtype and genetic profile to optimize treatment outcomes.
Métodos De Síntesis
The synthesis of N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide involves a multi-step process that includes the reaction of 4-cyclopropyl-2-methylpyrimidine-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-butene-1-ol in the presence of triethylamine to yield the desired ethenylsulfonylpropanamide.
Aplicaciones Científicas De Investigación
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce inflammation and improve disease symptoms in preclinical and clinical studies.
Propiedades
IUPAC Name |
N-(4-cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-3-20(18,19)7-6-12(17)16-11-8-14-9(2)15-13(11)10-4-5-10/h3,8,10H,1,4-7H2,2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKPFUWFFGPBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2CC2)NC(=O)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

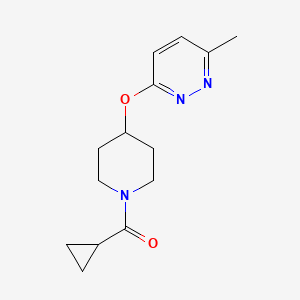
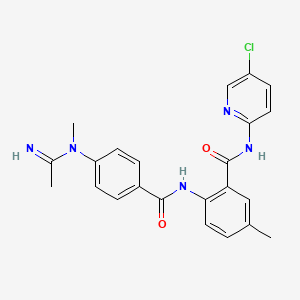
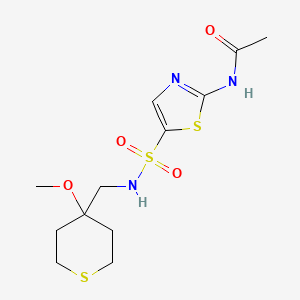
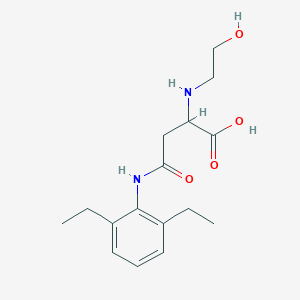
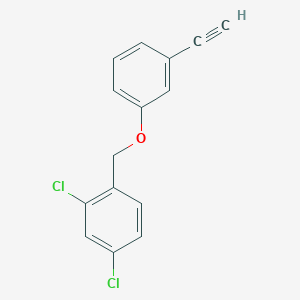
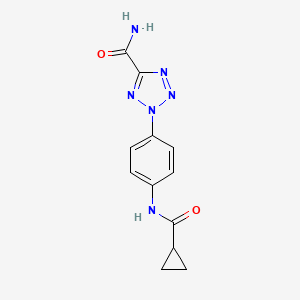
![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2884752.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2884753.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884754.png)

![Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate](/img/structure/B2884757.png)
![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2884758.png)
